

ABBV-318 hERG Channel Safety Assay: Application Notes and Protocols

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Compound of Interest

Compound Name: ABBV-318

Cat. No.: B10829292

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This document provides detailed application notes and a representative protocol for assessing the cardiac safety of **ABBV-318**, a potent and selective dual inhibitor of Nav1.7 and Nav1.8 voltage-gated sodium channels, with a focus on its interaction with the hERG (human Ether-à-go-go-Related Gene) potassium channel.

Introduction

ABBV-318 is a novel analgesic agent under development for the treatment of pain.[1][2] As with any drug candidate, a thorough evaluation of its cardiovascular safety profile is paramount. A critical component of this assessment is the in vitro hERG assay, which evaluates the potential for a compound to inhibit the hERG potassium channel. Inhibition of the hERG channel can delay cardiac repolarization, leading to QT interval prolongation and an increased risk of a life-threatening ventricular tachyarrhythmia known as Torsades de Pointes (TdP).[3][4] Early and accurate assessment of hERG liability is crucial for guiding drug development and mitigating potential cardiac risks.[5]

ABBV-318 has been specifically designed to have improved selectivity over the hERG channel. [1] This application note summarizes the available safety data for **ABBV-318** and provides a detailed, representative protocol for conducting a hERG safety assay using automated patch clamp electrophysiology, a gold-standard method for this evaluation.[6][7]

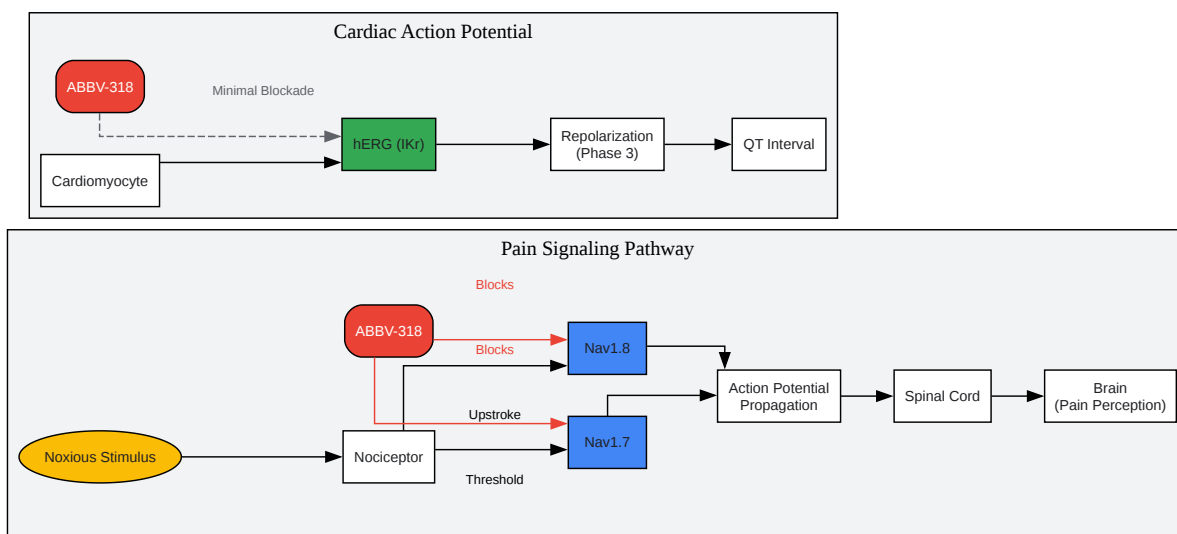
Data Presentation

The selectivity profile of **ABBV-318** highlights its potency against the target sodium channels while demonstrating significantly lower activity at the hERG channel, indicating a favorable cardiac safety profile.

Target	IC50 (nM)	Reference
hNav1.7	1.1	[6]
hNav1.8	3.8	[6]
hERG	25	[6]
Nav1.5	>33	[6]

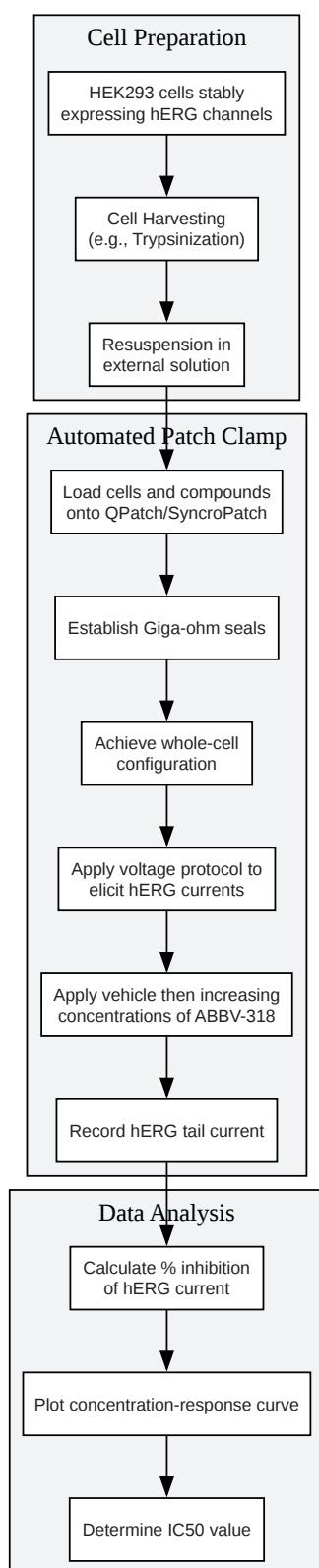
Signaling Pathways and Experimental Workflow

To visualize the biological context and the experimental process, the following diagrams are provided.



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Caption: **ABBV-318**'s dual blockade of Nav1.7/1.8 in pain pathways and minimal off-target hERG interaction.



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Caption: Workflow for the automated patch clamp hERG safety assay.

Experimental Protocols

The following is a representative protocol for determining the effect of **ABBV-318** on the hERG potassium channel using an automated whole-cell patch clamp system. This protocol is based on standard industry practices.

1. Cell Culture and Preparation

- **Cell Line:** Human Embryonic Kidney (HEK293) cells stably expressing the hERG (Kv11.1) channel are used.
- **Culture Conditions:** Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain hERG expression. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
- **Cell Preparation for Assay:** On the day of the experiment, sub-confluent cells are detached using a non-enzymatic cell dissociation solution or trypsin. The cells are then centrifuged and resuspended in a serum-free extracellular solution to a final concentration of $1-2 \times 10^6$ cells/mL.

2. Solutions

- **Intracellular Solution (Pipette Solution):**
 - K-gluconate: 120 mM
 - KCl: 20 mM
 - MgCl₂: 1 mM
 - HEPES: 10 mM
 - EGTA: 10 mM
 - ATP-Mg: 4 mM
 - pH adjusted to 7.2 with KOH

- Extracellular Solution (Bath Solution):
 - NaCl: 137 mM
 - KCl: 4 mM
 - CaCl₂: 1.8 mM
 - MgCl₂: 1 mM
 - HEPES: 10 mM
 - Glucose: 10 mM
 - pH adjusted to 7.4 with NaOH
- Test Compound (**ABBV-318**): A 10 mM stock solution of **ABBV-318** in DMSO is prepared. Serial dilutions are made in the extracellular solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 30, 100 μ M). The final DMSO concentration should not exceed 0.5%.

3. Automated Patch Clamp Electrophysiology

- Instrumentation: An automated patch clamp system such as the QPatch HTX (Sophion Bioscience) or SyncroPatch 384PE (Nanion Technologies) is utilized.[\[3\]](#)
- Experimental Setup:
 - The system is primed with intracellular and extracellular solutions.
 - The prepared cell suspension and compound solutions are loaded into the appropriate wells of the multi-well plate.
 - The automated system performs cell capture, sealing, and whole-cell configuration.
- Voltage Protocol: A standard voltage pulse protocol is used to elicit hERG currents. An example protocol is as follows:

- Hold the membrane potential at -80 mV.
- Depolarize to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
- Repolarize to -50 mV for 2 seconds to allow for the recovery from inactivation, which elicits a prominent tail current.
- Return to the holding potential of -80 mV. This pulse is applied at regular intervals (e.g., every 15 seconds).
- Compound Application:
 - After establishing a stable whole-cell recording and baseline hERG current, the vehicle (extracellular solution with DMSO) is applied for a control period (e.g., 3 minutes).
 - Increasing concentrations of **ABBV-318** are then sequentially applied to the cells. Each concentration is applied for a sufficient duration (e.g., 3-5 minutes) to reach steady-state block.
 - A positive control, such as the known hERG blocker E-4031, is typically included in the assay.

4. Data Analysis

- Measurement: The peak amplitude of the hERG tail current at -50 mV is measured for each voltage pulse.
- Calculation of Inhibition: The percentage inhibition of the hERG current at each concentration of **ABBV-318** is calculated relative to the baseline current in the presence of the vehicle.
 - $\% \text{ Inhibition} = (1 - (I_{\text{drug}} / I_{\text{vehicle}})) * 100$
 - Where I_{drug} is the current in the presence of the drug and I_{vehicle} is the current in the presence of the vehicle.
- Concentration-Response Curve and IC50 Determination: The percentage inhibition data is plotted against the corresponding concentrations of **ABBV-318**. A Hill equation is fitted to the data to determine the half-maximal inhibitory concentration (IC50).

Conclusion

The in vitro hERG safety assay is a critical study in the preclinical safety evaluation of any new chemical entity. The data for **ABBV-318** indicates a favorable selectivity margin against the hERG channel, which is consistent with its design as a selective Nav1.7/1.8 blocker. The detailed protocol provided herein offers a robust and reproducible method for assessing the hERG liability of drug candidates using automated patch clamp technology, enabling informed decision-making in the drug development process.

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